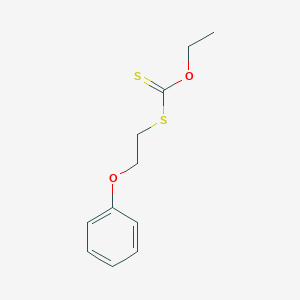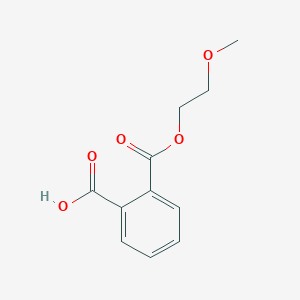
Phtalate de méthoxyéthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methoxy-substituted phthalates and related compounds involves various methods, including hydrothermal reactions, acid-catalyzed methods, and palladium(0)-catalyzed reactions. For instance, coordination polymers with methoxyisophthalate ligands were synthesized using hydrothermal reactions with copper salts and dipyridyl co-ligands, resulting in a variety of structures with different magnetic properties . Another example is the synthesis of fluoroalkylthiolated compounds using a shelf-stable reagent that includes a methoxy-substituted phthalimide . Additionally, the synthesis of phthalides and isocoumarins from hydroxyphthalides using acid catalysis has been reported .
Molecular Structure Analysis
The molecular structures of methoxy-substituted phthalates are characterized by the presence of methoxy groups that can influence the packing and interactions within the crystal lattice. For example, the crystal structures of phthalonitriles with methoxy groups in the ortho- and meta-positions of the terminal benzene rings were reported, highlighting the role of short contacts in molecular packing . The molecular structure of a ligand with a methoxy group was also confirmed by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Methoxy-substituted phthalates and related compounds participate in a variety of chemical reactions. For instance, the reaction of a methoxyphenyltelluroethyl phthalimide with ruthenium(III) chloride resulted in the formation of a novel heterocycle, while its reaction with ruthenium(II) yielded a structurally characterized complex . Additionally, methoxy-substituted phthalonitrile resins were synthesized and their curing behavior was studied, indicating that methoxy groups can affect the curing process and the thermal properties of the resulting polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted phthalates are influenced by the presence of methoxy groups. For example, the introduction of methoxyl units in phthalonitrile resins was found to postpone curing and slightly compromise thermal properties, while the presence of allyl groups improved both processability and thermal properties . The oxidation of phthalyl alcohols with methoxy and methyl substituents was studied, showing that the position of ring substituents affects the outcome of the oxidation process .
Applications De Recherche Scientifique
Impact sur les résultats de la grossesse
Le phtalate de méthoxyéthyle, comme les autres phtalates, a été associé à des résultats négatifs de la grossesse. Dans une large cohorte américaine de dyades mère-enfant, l'exposition prénatale aux métabolites de phtalate a été associée à divers degrés de résultats négatifs à la naissance, tels que la diminution de l'âge gestationnel, le faible poids à la naissance et un risque accru de naissance prématurée . Les charges sociales et économiques posées par de telles expositions chimiques se sont avérées substantielles .
Présence dans les produits de consommation
Les phtalates, y compris le this compound, sont une famille de composés synthétiques couramment ajoutés pour améliorer la douceur et la flexibilité de nombreux produits de consommation, tels que les plastiques, les tubulures intraveineuses, les shampooings, les cosmétiques, les vernis à ongles, les lotions, les jouets pour enfants, les revêtements de sol en vinyle et les emballages alimentaires transparents .
Contamination environnementale
Les phtalates ne sont pas liés de manière covalente à la matrice du produit et peuvent donc migrer et causer une exposition importante parmi les consommateurs . Une forte proportion d'individus en Chine auraient des niveaux détectables de phtalates et de métabolites de phtalate dans le sang, l'urine et le sperme .
Risque cancérogène potentiel
Certains phtalates, comme le phtalate de diéthyle-hexyle (DEHP), ont présenté un risque cancérogène potentiel pour l'homme par voie orale . Cependant, il n'est pas clair si le this compound présente un risque similaire.
Réglementation et avantages pour la santé
Les effets néfastes des phtalates, y compris le this compound, sur la santé ont conduit à des appels à une réglementation plus stricte de ces produits chimiques. Réduire l'exposition aux produits chimiques nocifs provenant des plastiques pourrait aider les populations à récolter des avantages importants pour la santé et l'économie .
Mécanisme D'action
Target of Action
Methoxyethyl phthalate, also known as Bis(2-methoxyethyl) phthalate or DMEP , is a phthalate ester that primarily targets the endocrine system . It is known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interaction can lead to the onset of neurological disorders at the intracellular level .
Mode of Action
Methoxyethyl phthalate acts as an endocrine disruptor, affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates, including Methoxyethyl phthalate, are known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with these biochemical pathways and can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Pharmacokinetics
DMEP rapidly undergoes hydrolysis to 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP) . The rat foetus has little or no ability to hydrolyse DMEP to the monoester, and DMEP injected intravenously is rapidly transferred .
Result of Action
The molecular and cellular effects of Methoxyethyl phthalate’s action are primarily seen in its potential to induce neurological disorders . It can cause dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, leading to neurodevelopmental disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methoxyethyl phthalate. For instance, the presence of other chemicals in the environment could potentially increase the incidence of neurodevelopmental disorders . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyethoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFWAKGWMSOVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884912 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16501-01-2 | |
| Record name | 1-(2-Methoxyethyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16501-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono(2-methoxyethyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016501012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



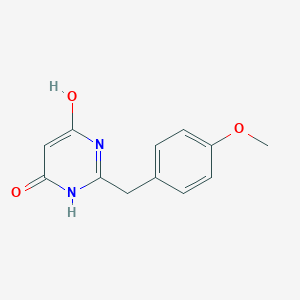
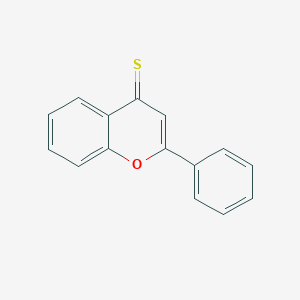

![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)
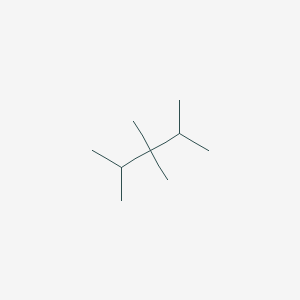
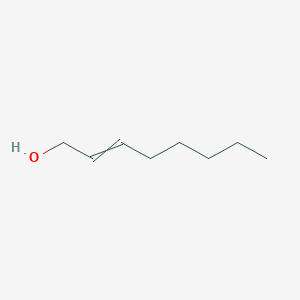
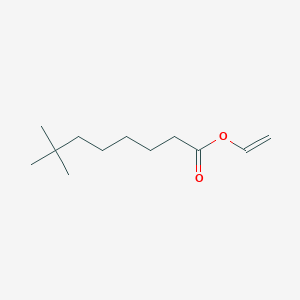
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)



